Nandazurine

Description

Overview of Alkaloid Chemistry and Biological Relevance

Alkaloids represent a large and diverse group of naturally occurring chemical compounds that contain at least one nitrogen atom in a heterocyclic ring. uj.ac.zawikipedia.org They are classified as secondary metabolites and are primarily found in plants, though they can also be isolated from fungi, bacteria, and animals. uj.ac.zaresearchgate.net The biosynthesis of most alkaloids involves amino acids such as tyrosine, tryptophan, ornithine, and lysine (B10760008) as precursors. uj.ac.zaebi.ac.uk Isoquinoline (B145761) alkaloids, a major subgroup, are derived from the amino acid tyrosine and feature a core isoquinoline nucleus structure. uj.ac.zaebi.ac.uk

The chemical diversity of alkaloids leads to a wide array of pharmacological activities. Historically and in modern medicine, alkaloids have been exploited for their therapeutic properties, including acting as analgesics, antimalarials, anticancer agents, and more. researchgate.netresearchgate.net Their biological relevance stems from their ability to interact with various molecular targets in living organisms, often exhibiting significant physiological effects. researchgate.net Aporphine (B1220529) alkaloids, for instance, are known for their potential affinity for dopaminergic, adrenergic, and serotonergic receptors. researchgate.netresearchgate.net

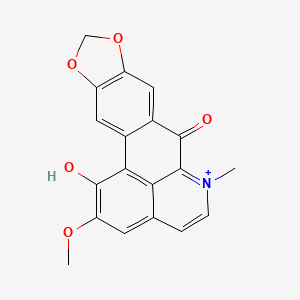

Classification of Nandazurine within the Aporphine Alkaloid Family

This compound is classified as an isoquinoline alkaloid. ebi.ac.uk Within this broad category, it belongs to the aporphine alkaloid family, which is the second-largest group of isoquinoline alkaloids after the benzylisoquinolines. wikipedia.orgpsu.edu Aporphine alkaloids are characterized by a core chemical structure known as aporphine (5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline). wikipedia.orgnih.gov this compound's specific structure is distinguished by an oxoaporphine core, and it is sometimes referred to as a 4,5-dioxoaporphine. nih.govjst.go.jp Its unique zwitterionic structure was a key finding in its early characterization. researchgate.netjst.go.jp

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 49679-20-1 albtechnology.com |

| Molecular Formula | C₁₉H₁₄NO₅ albtechnology.combiocrick.com |

| Molecular Weight | 336.32 g/mol albtechnology.com |

| Appearance | Dark-green powder albtechnology.combiocrick.com |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone biocrick.com |

| Type | Alkaloid albtechnology.combiocrick.com |

Historical Context of this compound's Discovery and Initial Characterization

This compound was first isolated from the bark of Nandina domestica Thunb., a plant belonging to the Berberidaceae family. researchgate.netjst.go.jpnih.gov Its discovery and structural elucidation were detailed in a 1973 publication by J. Kunitomo and colleagues, who named the green-colored compound "this compound". researchgate.netucl.ac.uk Through chemical reactions and analysis of spectral data, they determined its novel oxoaporphine structure, which exists as a zwitterion. researchgate.netjst.go.jp Their work also showed that this compound could be produced through the oxidation of domesticine (B1219612) or O-methyldomesticine, which are other major alkaloids present in the plant. jst.go.jp

In the same year, a total synthesis of this compound was reported by S. Morris Kupchan and Patrick F. O'Brien. nih.govrsc.org They developed an efficient method for synthesizing aporphines through the oxidative photocyclization of 1-(α-hydroxy-2-iodobenzyl)-7-hydroxyisoquinolines, which yielded phenolic 7-oxoaporphines like this compound. rsc.orgrsc.org Since its initial discovery, this compound has been identified as a minor alkaloid in other plant species, including Corydalis bulbosa, Fumaria agraria, and Macleaya cordata. psu.edunih.govnih.gov

Current Research Landscape and Unaddressed Questions Pertaining to this compound

Current research on this compound is primarily observational, with the compound being identified and cataloged during broader phytochemical analyses of various plant species. researchgate.netnih.gov Modern analytical techniques, such as UPLC-DAD-QTOF-MS/MS, have enabled the rapid identification of minor alkaloids like this compound in complex plant extracts. researchgate.netnih.gov For instance, it was recently identified for the first time in Macleaya cordata as one of 16 minor alkaloids. nih.gov While the plant sources it is found in, such as Nandina domestica, have been studied for a range of bioactivities including antitumor and anti-inflammatory effects, the specific contribution of this compound to these effects is not well-defined. nih.govfrontiersin.orgresearchgate.net

Several key questions regarding this compound remain largely unaddressed. There is a significant lack of research focusing specifically on its pharmacological profile and mechanism of action. While related aporphine alkaloids are known to be biologically active, the full spectrum of this compound's potential bioactivity is unknown. researchgate.net Furthermore, detailed investigations into its biosynthesis in plants and its metabolism are scarce. The initial synthesis reported in 1973 provides a foundation, but further exploration of synthetic analogs could be a fruitful area of research. rsc.org The scarcity of the compound from natural sources likely limits extensive biological screening, highlighting a need for more efficient synthesis methods to produce larger quantities for in-depth study. acs.org

Structure

3D Structure

Properties

IUPAC Name |

19-hydroxy-18-methoxy-13-methyl-5,7-dioxa-13-azoniapentacyclo[10.7.1.02,10.04,8.016,20]icosa-1(20),2,4(8),9,12,14,16,18-octaen-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO5/c1-20-4-3-9-5-14(23-2)19(22)16-10-6-12-13(25-8-24-12)7-11(10)18(21)17(20)15(9)16/h3-7H,8H2,1-2H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWCORXRCGDPJH-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C3=C(C4=CC5=C(C=C4C2=O)OCO5)C(=C(C=C3C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14NO5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197967 | |

| Record name | Nandazurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49679-20-1 | |

| Record name | Nandazurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049679201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nandazurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies of Nandazurine

Botanical Sources of Nandazurine

The known distribution of this compound in the plant kingdom is limited, with its primary identification being within the Berberidaceae and Papaveraceae families.

Nandina domestica (Heavenly Bamboo) as a Primary Source

Nandina domestica, commonly known as Heavenly Bamboo, is a flowering shrub native to eastern Asia and is the principal plant species from which this compound has been reported. The roots and stems of this plant are documented to contain this compound, alongside a diverse array of other alkaloids. While Nandina domestica is rich in various bioactive compounds, this compound is considered one of its many constituents.

The chemical profile of Nandina domestica is complex, with numerous alkaloids having been isolated and identified. The presence of this compound contributes to the intricate chemical makeup of this plant species.

Identification in Other Plant Species (e.g., Macleaya cordata)

In addition to Nandina domestica, this compound has also been identified as a minor alkaloid in Macleaya cordata, a perennial herbaceous plant belonging to the poppy family, Papaveraceae. The discovery of this compound in Macleaya cordata was a notable finding, expanding the known botanical sources of this compound. However, it is considered a less abundant component compared to the major alkaloids typically found in this plant, such as sanguinarine (B192314) and chelerythrine.

Extraction Techniques from Plant Matrices

The initial step in isolating this compound involves its extraction from the plant material. General methods for alkaloid extraction are employed, which are designed to efficiently remove these compounds from the complex plant matrix.

Typically, the dried and powdered plant parts (roots and stems) are subjected to extraction with a suitable solvent. Common solvents used for this purpose include methanol, ethanol, or a mixture of solvents, often with the addition of an acid to facilitate the extraction of basic alkaloids. Techniques such as maceration, percolation, or Soxhlet extraction are utilized to maximize the yield of the crude alkaloid extract. Following the initial extraction, a liquid-liquid extraction is often performed to separate the alkaloids from other plant constituents. This is usually achieved by acidifying the crude extract to protonate the alkaloids, making them soluble in an aqueous solution, and then washing with a non-polar solvent to remove lipids and other impurities. Subsequently, the aqueous layer is basified to deprotonate the alkaloids, which can then be extracted into an immiscible organic solvent.

Chromatographic Separation and Purification Strategies for this compound Isolation

The crude alkaloid extract obtained from the initial extraction process contains a mixture of various compounds. To isolate this compound, chromatographic techniques are indispensable.

Column chromatography is a fundamental method used for the separation of alkaloids. The crude extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or alumina. A solvent or a gradient of solvents (the mobile phase) is then passed through the column. Different compounds in the mixture travel through the column at different rates depending on their affinity for the stationary and mobile phases, leading to their separation.

High-Performance Liquid Chromatography (HPLC) , particularly preparative HPLC, is a more advanced and efficient technique for the purification of specific compounds like this compound from a complex mixture. This method utilizes a high-pressure pump to pass the mobile phase through a column packed with smaller particles, resulting in higher resolution and faster separation times.

While the specific protocols for the isolation and purification of this compound are not extensively detailed in publicly available literature, the general approach involves these established extraction and chromatographic methods. The successful isolation of this compound would be confirmed through analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to elucidate its chemical structure.

Advanced Structural Elucidation and Spectroscopic Characterization of Nandazurine

Evolution of Structural Assignment Techniques for Nandazurine

The initial structural elucidation of this compound dates back to the early 1970s. Researchers Kunitomo and his team first reported on the structure of this green dye extracted from the bark of Nandina domestica Thunb. nationalmaglab.orgnih.gov Their work, published in 1974, proposed a zwitterionic structure for this compound based on the analytical data available at the time, which included chemical reactions and early forms of spectral analysis. nationalmaglab.org This foundational work established this compound as an oxoaporphine-type alkaloid. nationalmaglab.org The proposed structure accounted for its unique properties and was a significant achievement given the limitations of the instrumentation of that era. Over the decades, the advent of more sophisticated analytical methods, particularly high-field Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS), has allowed for a more detailed and definitive confirmation of this and related alkaloid structures. uj.ac.zanih.gov These modern techniques, often used in hyphenated formats like Liquid Chromatography-NMR (LC-NMR) and LC-MS/MS, enable the unambiguous identification of this compound even in complex plant extracts without the need for extensive purification. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structure Determination

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

One-dimensional (1D) NMR provides fundamental information about the chemical environment of magnetically active nuclei. For this compound, ¹H NMR spectra reveal the number of different types of protons, their electronic environments, and neighboring protons through chemical shifts (δ) and coupling constants (J). ¹³C NMR spectra show the signals for each unique carbon atom, indicating the size and complexity of the carbon skeleton.

The oxoaporphine core of this compound and related alkaloids presents characteristic signals. For instance, the protons on the A and D rings of the aporphine (B1220529) nucleus appear in the aromatic region of the ¹H NMR spectrum, while methoxy (B1213986) groups typically resonate as sharp singlets. The highly conjugated system in oxoaporphines causes a significant downfield shift for specific protons, such as H-11. ikm.org.my

Table 1: Representative ¹H and ¹³C NMR Data for a Related Oxoaporphine Alkaloid (Atheroline) in CDCl₃

| Position | δH (ppm, J in Hz) | δC (ppm) |

|---|---|---|

| 1 | - | 143.5 |

| 1a | - | 123.8 |

| 1b | - | 129.2 |

| 2 | - | 149.9 |

| 3 | 7.16 (s) | 104.3 |

| 3a | - | 145.4 |

| 4 | 7.75 (d, 5.2) | 120.9 |

| 5 | 8.86 (d, 5.4) | 145.5 |

| 6a | - | 135.2 |

| 7 | - | 180.7 |

| 8 | 8.04 (s) | 118.8 |

| 9 | - | 151.7 |

| 10 | - | 149.9 |

| 11 | 8.77 (s) | 114.7 |

| 1-OCH₃ | 4.08 (s) | 56.4 |

| 2-OCH₃ | 4.00 (s) | 61.8 |

Data is illustrative for Atheroline, a related compound. phcogj.com

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by establishing correlations between different nuclei. nih.govikm.org.my

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other. For the aporphine skeleton, COSY would confirm the coupling between H-4 and H-5. ikm.org.myinformahealthcare.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons (¹H-¹³C). It allows for the unambiguous assignment of the carbon signal for each protonated carbon by linking the proton's chemical shift to its attached carbon's chemical shift. ikm.org.myinformahealthcare.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and the spatial arrangement of substituents. For example, a NOESY correlation between a methoxy proton signal and a nearby aromatic proton would confirm the position of that methoxy group on the ring. informahealthcare.comingentaconnect.com

Through the combined interpretation of these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals for this compound can be achieved. nih.govikm.org.my

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a key technique used alongside NMR to confirm the molecular weight and elemental composition of a compound and to gain structural insights through its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million. uj.ac.zaikm.org.my This precision allows for the determination of a unique elemental composition, distinguishing it from other compounds that might have the same nominal mass. For this compound, HRMS analysis would yield an exact mass that corresponds to a single possible molecular formula, thereby confirming its elemental makeup and serving as a crucial piece of evidence in its identification, particularly in complex mixtures analyzed by techniques like LC-HRMS. uj.ac.zaikm.org.my

Tandem Mass Spectrometry (MS/MS) is a technique where a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are detected. nationalmaglab.org This process provides a fragmentation fingerprint that is characteristic of the molecule's structure. The fragmentation pathways of aporphine alkaloids are well-studied and provide diagnostic information about the substitution patterns on the aromatic rings. researchgate.net

In the MS/MS analysis of an oxoaporphine alkaloid like this compound, the protonated molecular ion [M+H]⁺ is selected as the precursor. Fragmentation is induced, typically through collision-induced dissociation (CID). Common fragmentation pathways for this class of compounds involve the loss of small neutral molecules such as CO, CH₃, and H₂O from the core structure. phcogj.com The analysis of these fragmentation patterns helps to confirm the nature and position of substituents on the aporphine skeleton. researchgate.net

Table 2: Representative MS/MS Fragmentation Data for a Related Oxoaporphine Alkaloid

| Precursor Ion [M+H]⁺ (m/z) | Major Product Ions (m/z) | Plausible Neutral Loss |

|---|---|---|

| 322.0 | 307.0 | CH₃ |

| 292.0 | 2 x CH₃ or CH₂O | |

| 279.0 | CO + CH₃ |

Data is illustrative for a generic dimethoxy-substituted oxoaporphine to demonstrate typical fragmentation.

By carefully analyzing the masses of the fragment ions, a detailed fragmentation pathway can be proposed, which supports the structure elucidated by NMR spectroscopy and confirms the identity of this compound. researchgate.net

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy is a vital branch of analytical chemistry focused on the interaction of polarized light with chiral molecules. These techniques are indispensable for determining the absolute configuration of stereoisomers, which often exhibit distinct biological activities. For a complex alkaloid like this compound, understanding its three-dimensional structure is crucial.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a powerful method for determining the absolute configuration of chiral compounds. faccts.de It measures the differential absorption of left and right circularly polarized light by a molecule, which is exquisitely sensitive to its three-dimensional arrangement. encyclopedia.pub The resulting ECD spectrum, with its characteristic positive and negative bands (Cotton effects), serves as a unique fingerprint of a molecule's stereochemistry. rsc.org

The ECD spectra of enantiomers are mirror images of each other, allowing for unambiguous assignment of absolute configuration when compared with a known standard or with spectra predicted by quantum chemical calculations. encyclopedia.pub This technique is particularly valuable for rigid molecules and has been successfully applied to the structural elucidation of alkaloids isolated from Nandina domestica, the plant source of this compound. informahealthcare.comresearchgate.net In studies involving novel isoquinoline (B145761) alkaloids from this plant, ECD calculations were instrumental in establishing their absolute configurations. informahealthcare.comresearchgate.net The sensitivity of ECD to even minor conformational changes means that analysis often involves calculating the spectra for various low-energy conformers and creating a Boltzmann-weighted average for comparison with experimental data. faccts.dersc.org

| Technique | Principle | Application in this compound Context |

| Electronic Circular Dichroism (ECD) | Measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub | Used to determine the absolute configuration of related alkaloids from Nandina domestica, suggesting its applicability for this compound. informahealthcare.comresearchgate.net |

Optical Rotation Measurements

Optical rotation is a classical chiroptical technique that measures the angle to which the plane of polarized light is rotated when it passes through a sample of a chiral compound. saskoer.ca An enantiomer that rotates the plane clockwise is termed dextrorotary (+), while one that rotates it counter-clockwise is levorotary (-). saskoer.ca This physical property is fundamental for characterizing enantiomers.

While the magnitude and direction of rotation are specific to a chiral molecule under defined conditions (temperature, solvent, wavelength), there is no simple correlation between the sign of rotation (+/-) and the absolute configuration (R/S) of a stereocenter. saskoer.calibretexts.org Therefore, the absolute configuration cannot be determined from optical rotation alone without reference to a compound whose configuration has been independently established, for instance, by X-ray crystallography. libretexts.org Although it is a standard method for characterizing chiral alkaloids, specific optical rotation values for this compound have not been detailed in the surveyed literature.

| Property | Description | Relevance to this compound |

| Optical Rotation | The rotation of the plane of polarized light by a chiral substance. saskoer.ca | A fundamental property for characterizing chiral compounds like this compound, though specific data is not currently published. |

| Dextrorotary | Rotates plane-polarized light clockwise (+). saskoer.ca | Designates one possible enantiomer of a chiral molecule. |

| Levorotary | Rotates plane-polarized light counter-clockwise (-). saskoer.ca | Designates the mirror-image enantiomer. |

Hyphenated Techniques in Complex Mixture Analysis (e.g., LC-NMR, LC-MS/MS, LC-CD)

Hyphenated techniques, which couple a separation method like liquid chromatography (LC) with one or more spectroscopic detection methods, are powerful tools for analyzing complex mixtures such as plant extracts. nih.govchromatographytoday.com These approaches allow for the separation, identification, and structural elucidation of individual components, often from minute amounts of material and without the need for tedious isolation. nih.gov The analysis of alkaloids from Nandina domestica has significantly benefited from such methods. researchgate.netcapes.gov.br

The combination of Liquid Chromatography-Mass Spectrometry (LC-MS), Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR), and Liquid Chromatography-Circular Dichroism (LC-CD) has enabled the online structural elucidation of alkaloids directly from crude extracts of Nandina domestica. researchgate.netcapes.gov.br This integrated approach is particularly effective for identifying unstable natural stereoisomers and known alkaloids within the complex extract matrix. researchgate.netcapes.gov.br

LC-MS/MS: This technique combines the separation power of LC with the high sensitivity and structural information provided by tandem mass spectrometry. In the analysis of Nandina domestica extracts, LC-MS/MS is used for the rapid identification of alkaloids, including minor compounds like this compound. researchgate.netsciprofiles.com By comparing retention times and analyzing the specific fragmentation patterns of the parent ions, researchers can unambiguously identify or tentatively deduce the structures of numerous alkaloids in the mixture. sciprofiles.com

LC-NMR: The coupling of LC with NMR spectroscopy provides comprehensive structural data for components as they are separated. sumitomo-chem.co.jp This is invaluable for elucidating the structures of unknown compounds or confirming the identity of known ones within a complex mixture, thereby avoiding the need for prior isolation. researchgate.netresearchgate.net This method has been successfully applied to the analysis of alkaloids in Nandina domestica cell cultures and extracts, providing detailed information on isomeric and isobaric compounds. researchgate.net

LC-CD: The online coupling of LC with a circular dichroism detector (LC-CD) allows for the direct determination of the chiroptical properties of separated chiral compounds. This hyphenated technique is crucial for assigning the absolute configuration of stereoisomers in a mixture. researchgate.net The combination of LC-MS/MS, LC-NMR, and LC-CD provides a comprehensive analytical workflow for identifying the structure and absolute configuration of alkaloids like this compound in their natural source material without purification. researchgate.netcapes.gov.br

| Hyphenated Technique | Function | Application to this compound Analysis |

| LC-MS/MS | Separates compounds and identifies them based on their mass-to-charge ratio and fragmentation patterns. researchgate.net | Used for the rapid identification of this compound and other alkaloids in crude Nandina domestica extracts. researchgate.netsciprofiles.com |

| LC-NMR | Separates compounds and provides detailed structural information via NMR spectroscopy. sumitomo-chem.co.jp | Enables the structural elucidation of alkaloids in Nandina domestica extracts without requiring isolation. researchgate.netcapes.gov.br |

| LC-CD | Separates chiral compounds and determines their absolute configuration through circular dichroism. researchgate.net | Part of a combined approach for the online structural and stereochemical elucidation of alkaloids from Nandina domestica. researchgate.netcapes.gov.br |

Chemical Synthesis and Analog Design of Nandazurine

Total Synthesis Approaches to Nandazurine

The total synthesis of aporphine (B1220529) alkaloids, including this compound, has been a subject of considerable research, leading to the development of various synthetic strategies. These approaches are often centered on the construction of the characteristic 4H-dibenzo[de,g]quinoline core of the aporphine skeleton. acs.org

Early synthetic efforts towards aporphine alkaloids laid the groundwork for more advanced and efficient methodologies. A common strategy involves the preparation of a 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) intermediate, followed by an intramolecular cyclization to form the C-ring of the aporphine core. nih.gov These early routes often employed classical methods for the formation of the isoquinoline (B145761) and biaryl linkages. While foundational, some of these initial methods were limited by low yields or lack of broad applicability. researchgate.net

A significant innovation in the synthesis of aporphine alkaloids was the application of benzyne (B1209423) chemistry. This approach allows for the rapid construction of functionalized aporphine scaffolds by coupling isoquinoline derivatives with silylaryl triflates. researchgate.net This methodology has been successfully applied to the synthesis of various aporphine alkaloids, demonstrating its versatility and efficiency. researchgate.net

Photochemical reactions have emerged as a powerful tool in the synthesis of aporphine alkaloids. nih.gov Photocyclization of 1-benzyl-1,2,3,4-tetrahydroisoquinoline precursors can efficiently construct the aporphine core. nih.govchemistry-chemists.com A notable and highly efficient photochemical approach to the aporphine ring system was developed by S. Morris Kupchan and his collaborators. Their work on the total synthesis of Corunnine and this compound highlighted a novel oxidative photochemical synthesis. This strategy involves the photocyclization of a carbinol derivative, which proved to be a key step in achieving the synthesis of these complex natural products. researchgate.net

This photochemical approach offers a distinct advantage in its ability to proceed under mild conditions and often with high yields, making it an attractive strategy for the synthesis of a wide range of aporphine alkaloids. nih.gov

Semi-Synthesis and Derivatization Strategies for this compound Analogs

While the total synthesis of this compound provides access to the natural product, semi-synthesis and derivatization are crucial for generating analogs for structure-activity relationship (SAR) studies and for optimizing biological activity. eurekaselect.commdpi.comnih.govresearchgate.netresearchgate.netnih.gov The development of this compound analogs could lead to compounds with improved potency, selectivity, or pharmacokinetic properties.

General strategies for the semi-synthesis of alkaloid analogs often involve the modification of functional groups on the natural product scaffold. For this compound, potential modifications could include:

Alteration of the Aromatic Substitution Pattern: The hydroxyl and methoxy (B1213986) groups on the aromatic rings of this compound are prime targets for modification. Derivatization of these groups, for instance, through etherification, esterification, or demethylation, can probe the electronic and steric requirements for biological activity.

Modification of the Nitrogen Atom: The nitrogen atom of the isoquinoline core can be quaternized or acylated to explore the influence of this position on the molecule's properties.

Introduction of New Substituents: Functional groups such as halogens, alkyl chains, or other pharmacophoric moieties could be introduced at various positions on the aromatic rings to explore new interactions with biological targets.

Although specific studies detailing the semi-synthesis of a wide range of this compound analogs are not extensively reported in the literature, the general principles of medicinal chemistry and analog design for aporphine alkaloids provide a clear roadmap for such investigations. eurekaselect.commdpi.comnih.govresearchgate.netresearchgate.netnih.gov

Development of Efficient and Stereoselective Synthetic Methodologies

The development of efficient and stereoselective synthetic routes is a major focus in modern organic synthesis, particularly for complex natural products like aporphine alkaloids. nih.govnih.gov While many aporphine alkaloids are chiral, this compound itself is achiral. However, the development of stereoselective methods is crucial for the synthesis of chiral aporphine alkaloids and their analogs.

Recent advances in catalysis have provided powerful tools for the stereoselective synthesis of the tetrahydroisoquinoline core and for the construction of the biaryl linkage. nih.gov For instance, asymmetric hydrogenation and transfer hydrogenation reactions can establish the stereocenter in the isoquinoline portion of the molecule with high enantioselectivity.

Furthermore, modern cross-coupling reactions, such as the Suzuki and Heck reactions, have been employed in the intramolecular cyclization step to form the aporphine core with high efficiency and control. nih.govtdl.org The direct intramolecular arylation of unactivated C-H bonds has also emerged as a powerful and atom-economical strategy for the synthesis of the aporphine skeleton. rsc.org These advanced methodologies pave the way for more efficient and practical syntheses of aporphine alkaloids and their derivatives. nih.gov

Synthesis of Isotopically Labeled this compound for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for elucidating biosynthetic pathways and for studying the mechanisms of action of bioactive molecules. acs.orgimperial.ac.ukutm.mxresearchgate.net The synthesis of isotopically labeled this compound would enable detailed investigations into its formation in nature and its interactions with biological systems.

The general approach to synthesizing isotopically labeled alkaloids involves the incorporation of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), at specific positions in the molecule. This can be achieved by using isotopically labeled starting materials in the total synthesis.

For example, to study the biosynthesis of this compound, aporphine alkaloids are known to be derived from the amino acid tyrosine. acs.orgimperial.ac.uk Feeding experiments with isotopically labeled tyrosine could be used to trace the incorporation of the label into the this compound molecule, thereby confirming the biosynthetic precursors and intermediates. acs.org

Biosynthetic Pathways and Metabolic Studies of Nandazurine

Elucidation of Precursor Molecules in Nandazurine Biosynthesis (e.g., Tyrosine)

The foundational building block for this compound, like other benzylisoquinoline alkaloids, is the amino acid L-tyrosine. uj.ac.zafrontiersin.org The biosynthetic journey commences with the conversion of L-tyrosine into two key intermediates: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). frontiersin.orgnih.gov This conversion is a critical entry point into the BIA pathway. The shikimate pathway, which produces aromatic amino acids, provides the necessary precursors for tyrosine itself. uj.ac.za

The initial steps involve enzymes such as phenolase, L-tyrosine decarboxylase, and L-tyrosine transaminase to produce dopamine and p-hydroxyphenylpyruvic acid, which is then decarboxylated to 4-HPAA. uj.ac.za These two molecules then undergo a Pictet-Spengler condensation reaction, catalyzed by norcoclaurine synthase (NCS), to form the central intermediate (S)-norcoclaurine, which is the precursor to a vast array of BIAs, including aporphine (B1220529) alkaloids like this compound. uj.ac.zanih.gov

Enzymatic Steps and Key Enzymes Involved in Aporphine Biosynthesis

Following the formation of (S)-norcoclaurine, a series of methylation, hydroxylation, and cyclization reactions occur, catalyzed by specific enzymes, to form the characteristic aporphine core of this compound. While the precise enzymatic sequence leading directly to this compound is not fully elucidated, the general pathway for aporphine alkaloid biosynthesis provides a strong framework.

Key enzyme families involved in this process include:

O-Methyltransferases (OMTs): These enzymes are responsible for the methylation of hydroxyl groups on the isoquinoline (B145761) and benzyl (B1604629) moieties. For instance, norcoclaurine 6-O-methyltransferase (6OMT) and coclaurine (B195748) N-methyltransferase (CNMT) are crucial in the initial steps of the pathway. nih.gov

Cytochrome P450 Monooxygenases (CYPs): This superfamily of enzymes plays a pivotal role in the oxidative reactions that are characteristic of alkaloid biosynthesis. The CYP80 family, in particular, is central to the formation of the aporphine skeleton through intramolecular C-C phenol (B47542) coupling. nih.govresearchgate.netacs.org For example, corytuberine (B190840) synthase, a CYP80G2 enzyme, catalyzes the conversion of (S)-reticuline to the aporphine alkaloid (S)-corytuberine. nih.govacs.org

N-Methyltransferases (NMTs): These enzymes catalyze the addition of a methyl group to a nitrogen atom, a common modification in alkaloid structures.

The proposed biosynthetic pathway to aporphine alkaloids in Nandina domestica, a known source of this compound, involves the conversion of (S)-reticuline to proaporphine and aporphine structures. ingentaconnect.com

Table 1: Key Enzyme Families in Aporphine Alkaloid Biosynthesis

| Enzyme Family | Function | Example(s) |

| Norcoclaurine Synthase (NCS) | Catalyzes the Pictet-Spengler condensation to form (S)-norcoclaurine. | - |

| O-Methyltransferases (OMTs) | Methylation of hydroxyl groups. | 6OMT, 4'OMT |

| N-Methyltransferases (NMTs) | Methylation of nitrogen atoms. | CNMT |

| Cytochrome P450s (CYPs) | Oxidative reactions, including phenol coupling to form the aporphine core. | CYP80G family (e.g., corytuberine synthase) |

Genetic and Molecular Regulation of this compound Biosynthesis in Plants

The biosynthesis of this compound is under tight genetic and molecular control, ensuring its production is regulated in response to developmental and environmental cues. This regulation occurs primarily at the transcriptional level, involving various transcription factor (TF) families that modulate the expression of biosynthetic genes.

Studies on related aporphine alkaloid-producing plants, such as Nelumbo nucifera (lotus) and Macleaya cordata, have identified several key TF families that likely play a role in regulating this compound biosynthesis:

WRKY Transcription Factors: These TFs are known to be involved in the regulation of various secondary metabolic pathways, including BIA biosynthesis. nih.gov In lotus, the expression of a putative WRKY TF was found to be correlated with the accumulation of aporphine-type alkaloids. asianpubs.org

basic Helix-Loop-Helix (bHLH) Transcription Factors: bHLH TFs are another important class of regulators in plant secondary metabolism. nih.gov

APETALA2/Ethylene-Responsive Factor (AP2/ERF) Transcription Factors: This family of TFs is also implicated in the regulation of alkaloid biosynthesis. nih.gov

The expression of biosynthetic genes, such as those encoding for NCS, OMTs, and CYPs, is often co-regulated, meaning they are turned on or off together in a coordinated manner. asianpubs.org This ensures the efficient production of the final alkaloid product. For instance, in lotus, the expression levels of NCS, CNMT, and CYP80G2 were found to be correlated with the production of aporphine alkaloids. nih.gov While specific studies on the transcriptional regulation in Nandina domestica focusing on this compound are limited, it is highly probable that a similar network of TFs and co-regulated genes governs its biosynthesis. annualreviews.org

Comparative Biosynthetic Analysis with Related Alkaloids

The biosynthetic pathway of this compound shares many similarities with other aporphine alkaloids, such as nuciferine (B1677029) and magnoflorine (B1675912), as well as with other classes of benzylisoquinoline alkaloids.

A comparison with nuciferine , another aporphine alkaloid found in lotus, reveals a likely shared initial pathway leading to a common proaporphine intermediate, pronuciferine (B1678250). biorxiv.org The subsequent steps to form nuciferine from pronuciferine are thought to involve a dehydration reaction. biorxiv.org It is plausible that the final steps leading to this compound also diverge from a similar proaporphine precursor through specific enzymatic modifications.

Comparing the aporphine pathway to that of protoberberine alkaloids (e.g., berberine), another major class of BIAs found in Nandina domestica, highlights a key branch point. Both pathways utilize (S)-reticuline as a precursor. nih.gov However, the protoberberine pathway involves the berberine (B55584) bridge enzyme (BBE), which catalyzes the formation of the protoberberine skeleton, a distinct cyclization from the intramolecular phenol coupling seen in aporphine biosynthesis. frontiersin.org

The diversity of BIAs within a single plant like Nandina domestica, which produces aporphines, protoberberines, and other isoquinoline alkaloids, underscores the intricate network of enzymatic reactions and regulatory mechanisms that control the flow of precursors into these different branches. nih.govresearchgate.net

In vitro Reconstitution of this compound Biosynthetic Steps

While the complete in vitro reconstitution of the this compound biosynthetic pathway has not been specifically reported, significant progress has been made in the heterologous production of related aporphine and benzylisoquinoline alkaloids. These studies demonstrate the feasibility of reconstructing such complex pathways in microbial hosts like Escherichia coli and Saccharomyces cerevisiae (yeast).

Researchers have successfully synthesized the key BIA intermediate, (S)-reticuline, in E. coli by introducing the necessary plant enzymes. pnas.org Furthermore, by combining transgenic E. coli and yeast cultures expressing different sets of biosynthetic enzymes, aporphine alkaloids like magnoflorine have been produced from simple precursors like dopamine. pnas.org This approach involves expressing the required methyltransferases and cytochrome P450 enzymes (e.g., CYP80G2) in the microbial host. pnas.org

These successful examples of metabolic engineering provide a strong proof-of-concept for the in vitro synthesis of this compound. The process would involve:

Identifying and cloning the specific genes encoding the enzymes of the this compound pathway from a source plant like Nandina domestica.

Expressing these genes in a suitable microbial host.

Optimizing the culture conditions and precursor supply to maximize the yield of this compound.

This synthetic biology approach not only offers a potential alternative to extraction from plant sources but also provides a powerful platform for studying the individual enzymatic steps and regulatory elements of the this compound biosynthetic pathway in a controlled environment.

Molecular and Cellular Biological Interactions of Nandazurine Preclinical Focus

Investigations of Nandazurine's Interaction with Specific Cellular Pathways

This compound, an alkaloid compound, has been the subject of preclinical investigations to elucidate its effects on various cellular pathways. researchgate.net Network pharmacology analyses, combined with chemical profiling and molecular docking studies, have been employed to identify the primary constituents of extracts from Nandina domestica and to investigate their mechanisms of action in cancer therapy. These studies have revealed that certain compounds within these extracts, including this compound, may have synergistic interactions with cancer-related targets and pathways. researchgate.net

Key molecular targets identified through these network analyses include AKT1, CASP3, MAPK1, and TP53. The subsequent pathway analysis of these targets indicated enrichment in several cancer-related pathways, such as those involved in colorectal, endometrial, and small-cell lung cancer. researchgate.net The regulation of critical signaling pathways, including the MAPK and PI3K/AKT pathways, is a common mechanism for the anti-proliferative and pro-apoptotic effects of various phytochemicals. foodandnutritionjournal.org The interaction of compounds with these pathways can lead to the modulation of cellular processes like cell growth, proliferation, and apoptosis. foodandnutritionjournal.org

Assessment of this compound's Molecular Targets in Cellular Models

Interaction with DNA and Nucleic Acid Biosynthesis Mechanisms

Preclinical studies suggest that the anticancer mechanisms of certain alkaloids, a class of compounds to which this compound belongs, are related to their interaction with DNA and the inhibition of nucleic acid synthesis. nih.gov Small molecules can act as ligands that interfere with the interaction between telomeres and telomerase, an enzyme crucial for telomere maintenance. This interference can occur by the ligand binding to the enzyme-substrate complex, thereby preventing telomere elongation. nih.gov The fundamental process of nucleic acid biosynthesis involves the creation of DNA and RNA from nucleotides, which are composed of a base, a sugar (ribose or deoxyribose), and a phosphate (B84403) group. The sequence of these nucleotides carries genetic information. The interaction between proteins and nucleic acids is a key regulatory mechanism in many cellular activities, including the replication and transmission of genetic information. The binding of small molecules to DNA can disrupt these processes. researchgate.net The synthesis of nucleic acids can be performed in a laboratory setting using automated synthesizers and phosphoramidite (B1245037) chemistry on solid supports. nih.gov Understanding how compounds like this compound interact with DNA and the machinery of nucleic acid biosynthesis is crucial for elucidating their potential therapeutic effects. nih.govnih.gov

Modulation of Enzyme Activities (e.g., Aldose Reductase Inhibition)

This compound is recognized as an inhibitor of aldose reductase (AR), an enzyme that catalyzes the rate-limiting step in the polyol pathway of glucose metabolism. researchgate.netingentaconnect.comunits.it This pathway becomes particularly active during hyperglycemia, leading to the conversion of glucose to sorbitol. units.itmdpi.com The inhibition of AR by compounds like this compound is considered a potential therapeutic strategy for managing diabetic complications, which are often linked to the accumulation of sorbitol and subsequent cellular stress. researchgate.netmdpi.com

Aldose reductase inhibitors (ARIs) are structurally diverse and can be categorized into several classes, including carboxylic acid derivatives, spirohydantoins, and phenolic derivatives. units.it this compound falls within a series of alkaloids that have demonstrated AR inhibitory activity. researchgate.netingentaconnect.com The mechanism of AR inhibition often involves the interaction of the inhibitor with the enzyme's active site, preventing the binding of its natural substrate. mdpi.com The regulation of enzyme activity can be achieved through various mechanisms, including allosteric modulation, where a molecule binds to a site other than the active site, causing a conformational change that alters the enzyme's activity. nih.govrsc.orgmgcub.ac.inmdpi.comnih.gov

The table below summarizes the inhibitory effects of this compound and related compounds on Aldose Reductase.

| Compound | Class | Target Enzyme | Significance |

| This compound | Alkaloid | Aldose Reductase | Potential for managing diabetic complications. researchgate.netingentaconnect.com |

| Aporphine (B1220529) | Alkaloid | Aldose Reductase | Part of a series of alkaloids tested as AR inhibitors. ingentaconnect.com |

| Benzylisoquinoline | Alkaloid | Aldose Reductase | Investigated for AR inhibitory activity. ingentaconnect.com |

| Papaverine | Alkaloid | Aldose Reductase | Studied as an inhibitor of Aldose Reductase. ingentaconnect.com |

| Berberine (B55584) | Alkaloid | Aldose Reductase | Shows potential in inhibiting the polyol pathway. ingentaconnect.com |

Effects on Telomerase Activity

The potential for this compound and similar alkaloids to interact with telomerase has been a subject of interest in preclinical cancer research. nih.gov Telomerase is an enzyme responsible for maintaining the length of telomeres, which are protective caps (B75204) at the ends of chromosomes. nih.govfrontiersin.org In many cancer cells, telomerase is reactivated, allowing for uncontrolled cell division. nih.gov Therefore, inhibiting telomerase activity is a prominent strategy in the design of anticancer drugs. nih.gov

Small molecules, such as oxoisoaporphine alkaloids, can interfere with telomerase function by acting as ligands that disrupt the interaction between the telomere and the telomerase enzyme. nih.gov This can prevent the elongation of telomeres and ultimately lead to cell cycle arrest or apoptosis. nih.gov Studies have shown that certain antiretroviral drugs, like tenofovir (B777), can inhibit telomerase activity in vitro. aidsmap.com This inhibition appears to be more potent with tenofovir compared to other nucleoside reverse transcriptase inhibitors (NRTIs). aidsmap.com While long-term studies in humans have shown a correlation between NRTI use and lower telomerase activity, a direct causal link to specific health outcomes remains to be definitively established. aidsmap.com Lifestyle factors have also been shown to influence telomere length and telomerase activity. ucsf.edu The potential for this compound to modulate telomerase activity warrants further investigation as a possible mechanism of its anticancer effects. nih.govoaepublish.com

Cellular Responses to this compound in Preclinical In Vitro Systems

Analysis of Cellular Proliferation and Cell Cycle Dynamics

The effect of this compound on cellular proliferation and cell cycle dynamics is a key area of preclinical investigation. epdf.pub The cell cycle is a tightly regulated process that governs cell growth and division, consisting of four main phases: G1, S, G2, and M. labome.commiltenyibiotec.com The deregulation of this process is a hallmark of cancer, making it a critical target for therapeutic intervention. miltenyibiotec.com

Methods such as flow cytometry are commonly used to analyze the cell cycle by measuring the DNA content of cells stained with a fluorescent dye. labome.com This allows for the quantification of cells in each phase of the cell cycle. labome.com The analysis of cellular proliferation can also be achieved by labeling nascent DNA with nucleotide analogs like BrdU or EdU. nih.gov

In the context of cancer research, compounds that can induce cell cycle arrest are of significant interest. For instance, some phytochemicals have been shown to cause cell cycle arrest at the G2/M phase. foodandnutritionjournal.org The control of cell proliferation is complex, involving extracellular signals and the state of cell differentiation. nih.gov Cells can exist in a non-dividing, quiescent state (G0) and can be stimulated to re-enter the cell cycle. nih.gov The transition between proliferation and cell cycle arrest involves distinct sets of tRNAs, with "proliferation-tRNAs" being more essential in rapidly dividing cells and "differentiation-tRNAs" being more critical in slower-growing or arrested cells. elifesciences.org While direct studies on this compound's effect on cell cycle dynamics are limited, its cytotoxic activity against certain cancer cell lines suggests an impact on cellular proliferation. epdf.pub

The table below outlines the general phases of the cell cycle and common methods for their analysis.

| Cell Cycle Phase | Description | Common Analysis Methods |

| G1 (Gap 1) | Cell growth and preparation for DNA synthesis. labome.com | Flow cytometry for DNA content. labome.com |

| S (Synthesis) | DNA replication. labome.com | EdU/BrdU incorporation assays. nih.gov |

| G2 (Gap 2) | Preparation for mitosis. labome.com | Flow cytometry for DNA content. labome.com |

| M (Mitosis) | Cell division. labome.com | Microscopic analysis, flow cytometry. labome.com |

| G0 (Quiescence) | Non-dividing state. nih.gov | Analysis of proliferation markers like Ki-67. miltenyibiotec.com |

Induction of Programmed Cell Death Pathways in Cellular Models

Programmed cell death (PCD) is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or unwanted cells. the-scientist.comreactome.org This process is executed through several distinct molecular pathways, primarily apoptosis, autophagy, and necroptosis. scielo.orgscielo.org While extracts from the plant Macleaya cordata, which contain this compound as a minor alkaloid constituent, have been noted to affect cell proliferation and apoptosis in certain preclinical models researchgate.net, specific studies detailing the mechanisms of action for isolated this compound are not extensively documented in the available literature.

Apoptosis, the most well-characterized form of PCD, can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. cellsignal.comgenome.jp The extrinsic pathway is triggered by the binding of extracellular death ligands (e.g., TNF-α, FasL) to their corresponding cell surface receptors, leading to the activation of initiator caspase-8. cellsignal.comgenome.jp The intrinsic pathway is activated by cellular stressors like DNA damage or growth factor deprivation, which culminates in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of initiator caspase-9. cellsignal.comnih.gov Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which dismantle the cell in an orderly fashion. cellsignal.com

Other forms of PCD include autophagy, a catabolic process involving the lysosomal degradation of cellular components, and necroptosis, a form of regulated necrosis that can act as a backup cell death mechanism when apoptosis is inhibited. scielo.orgwikipedia.org

The table below summarizes the key characteristics of major programmed cell death pathways.

Table 1: Overview of Major Programmed Cell Death Pathways

| Pathway | Key Features | Initiating Factors | Key Protein Mediators |

|---|---|---|---|

| Apoptosis (Extrinsic) | Death receptor-mediated, caspase-dependent. cellsignal.com | TNF-α, FasL, TRAIL. scielo.orgscielo.org | Caspase-8, Caspase-3. cellsignal.com |

| Apoptosis (Intrinsic) | Mitochondrial-mediated, caspase-dependent. cellsignal.com | DNA damage, oxidative stress, growth factor withdrawal. nih.govwikipedia.org | Bcl-2 family proteins (Bax, Bak, Bim), Cytochrome c, Apaf-1, Caspase-9. scielo.orgnih.gov |

| Necroptosis | Regulated necrosis, caspase-independent. scielo.org | TNF receptor activation (in absence of caspase-8 activity). wikipedia.org | RIPK1, RIPK3, MLKL. |

| Autophagy | Catabolic process, degradation of cellular components. wikipedia.org | Nutrient starvation, cellular stress. scielo.org | Beclin-1, ATG proteins, LC3. |

| Pyroptosis | Inflammatory cell death, lytic. the-scientist.com | Pathogen infection. the-scientist.com | Caspase-1, Caspase-11, Gasdermin D. |

Investigation of this compound's Influence on Specific Receptors and Signaling Pathways (e.g., VEGFR2 pathway modulation)

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. nih.gov The binding of its ligand, VEGF-A, induces receptor dimerization and autophosphorylation, triggering multiple downstream signaling cascades that regulate endothelial cell proliferation, migration, and survival. nih.govresearchgate.net Major pathways activated by VEGFR2 include the PLCγ-PKC-MAPK pathway, which promotes cell proliferation, and the PI3K/AKT pathway, which is crucial for cell survival. nih.govresearchgate.net

Given its critical role in both physiological and pathological angiogenesis (e.g., in cancer and neovascular eye diseases), the VEGFR2 signaling pathway is a major target for therapeutic intervention. nih.govnih.gov While various small molecules and antibodies have been developed to inhibit this pathway nih.gov, preclinical investigations into the specific effects of this compound on VEGFR2 modulation are not detailed in the available scientific literature. However, other alkaloids have been studied for their potential to inhibit VEGFR2 signaling. nih.gov For instance, the alkaloid stylopine has been shown to inhibit the expression of VEGFR2 and induce apoptosis in osteosarcoma cell models. nih.gov

The key molecular players in the VEGFR2 signaling cascade are outlined in the table below.

Table 2: Key Components of the VEGFR2 Signaling Pathway

| Component | Type | Function in Pathway |

|---|---|---|

| VEGF-A | Ligand | Binds to and activates VEGFR2. nih.gov |

| VEGFR2 (KDR/Flk-1) | Receptor Tyrosine Kinase | Primary receptor for VEGF-A mediating angiogenic signals. nih.govplos.org |

| PLCγ | Enzyme | Activated by VEGFR2 phosphorylation; initiates downstream signaling. nih.gov |

| PKC | Enzyme | Activated by PLCγ; involved in cell proliferation cascade. nih.gov |

| MAPK/ERK | Kinases | Downstream effectors promoting cell proliferation and migration. researchgate.net |

| PI3K | Enzyme | Activated by VEGFR2; initiates the cell survival pathway. researchgate.net |

| Akt (PKB) | Kinase | Key mediator of cell survival signals, downstream of PI3K. researchgate.net |

| Sp1 | Transcription Factor | Interacts with nuclear VEGFR2 to regulate gene transcription. plos.org |

Structure-Activity Relationship (SAR) Studies of this compound and Its Analogs at the Molecular Level

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound correlates with its biological activity. youtube.comcollaborativedrug.com By systematically modifying parts of a lead molecule and assessing the impact on its efficacy, researchers can identify the key chemical features (the pharmacophore) responsible for its biological effects and optimize the molecule to enhance potency or reduce side effects. slideshare.net While it has been noted that SAR studies have been undertaken for this compound, a green-colored alkaloid chemistry-chemists.com, specific details from these preclinical investigations, such as the analogs synthesized and their corresponding activities, are not available in the public domain.

SAR analysis involves modifying various aspects of a molecule, such as its core scaffold, substituent groups, and stereochemistry, and then measuring the resulting change in a specific biological assay. youtube.commdpi.com For example, in developing inhibitors for a specific enzyme, analogs with different functional groups at various positions would be synthesized and their inhibitory concentrations (e.g., IC₅₀) determined. researchgate.netnih.gov This data allows for the construction of an SAR model that can guide the design of more potent compounds. ic.ac.uk

The following table provides a hypothetical illustration of an SAR study to demonstrate the concept, as specific data for this compound is unavailable.

Table 3: Illustrative Example of a Structure-Activity Relationship (SAR) Study

| Compound Analog | Modification from Lead Structure | R-Group at Position X | Biological Activity (e.g., IC₅₀) | SAR Observation |

|---|---|---|---|---|

| Lead Compound | - | -H | 100 nM | Baseline activity. |

| Analog 1 | Addition of methyl group | -CH₃ | 80 nM | Small, non-polar groups may be tolerated or slightly beneficial. |

| Analog 2 | Addition of methoxy (B1213986) group | -OCH₃ | 25 nM | An electron-donating group with hydrogen bond accepting capability significantly improves activity. |

| Analog 3 | Addition of chloro group | -Cl | 200 nM | A bulky, electron-withdrawing group is detrimental to activity. |

| Analog 4 | Addition of hydroxyl group | -OH | 500 nM | A hydrogen-bond donating group decreases activity, suggesting a hydrophobic pocket. |

Computational Chemistry and Structural Biology Studies of Nandazurine

Molecular Docking and Simulation Studies of Nandazurine-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand, such as an alkaloid, and its protein target. While specific molecular docking studies focused solely on this compound are limited in publicly available literature, extensive research on structurally similar aporphine (B1220529) and oxoisoaporphine alkaloids provides a strong framework for predicting its potential interactions.

For instance, molecular docking studies on aporphine alkaloids like anonaine, isolaureline, and xylopine (B1219430) have explored their binding to the Forkhead box O1 (FOXO1) protein, a key target in insulin (B600854) signaling. These studies revealed that the alkaloids could fit into the protein's binding pocket with free binding energies comparable to or better than control compounds, primarily through hydrogen bonds and hydrophobic interactions. mdpi.com Similarly, docking studies of aporphine alkaloids such as stephalagine, liriodenine, and atherospermidine (B1665817) against acetylcholinesterase (AChE), a target for Alzheimer's disease, have been performed. These studies help to rationalize the observed inhibitory activities by identifying key amino acid residues involved in the binding. nih.gov

In a study on isoquinoline (B145761) alkaloids, molecular docking was used to investigate their interaction with β-amyloid (Aβ) peptides, which are implicated in Alzheimer's disease. The results showed that these alkaloids could recognize different forms of Aβ, suggesting they could modulate its aggregation. nih.govnih.gov For oxoisoaporphine alkaloids, docking studies have been conducted against various targets, including Leishmania enzymes, to identify potential antileishmanial agents. nih.govplos.org These studies highlight the importance of the planar structure of the oxoisoaporphine core for intercalation and binding.

Given this compound's oxoisoaporphine scaffold, it is plausible that it could interact with similar targets. Molecular docking simulations could be employed to test its binding affinity against a panel of cancer-related proteins, such as kinases or topoisomerases, or neuro-receptors, providing a hypothesis for its biological activity that could be tested experimentally.

Table 1: Example of Molecular Docking Data for Aporphine Alkaloids Against a Hypothetical Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| This compound (Hypothetical) | -8.5 | Tyr123, Phe254, Asp345 | Hydrogen Bond, π-π Stacking |

| Liriodenine | -8.2 | Tyr123, Ser256 | Hydrogen Bond |

| Glaucine | -7.9 | Phe254, Leu340 | Hydrophobic Interaction |

This table is illustrative and based on typical findings for related alkaloids. Specific data for this compound would require dedicated computational studies.

Quantum Chemical Calculations of this compound's Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic properties of molecules. These calculations can provide insights into a molecule's stability, reactivity, and spectroscopic properties. Studies on related aporphine and oxoisoaporphine alkaloids have utilized DFT to understand their fundamental chemical nature.

For example, DFT calculations have been used to determine the optimized geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP) of aporphine alkaloids. researchgate.net The HOMO-LUMO energy gap is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. The MEP map illustrates the charge distribution and helps to identify regions prone to electrophilic or nucleophilic attack. In many aporphine alkaloids, the nitrogen atom and oxygen-containing substituents are identified as nucleophilic centers. researchgate.netdntb.gov.ua

Theoretical calculations on guaianolide sesquiterpenes and aporphine alkaloids have also been used to assign absolute stereochemistry by comparing calculated and experimental electronic circular dichroism (ECD) spectra. nih.gov This highlights the accuracy and utility of quantum chemical methods in structural elucidation. For this compound, DFT calculations could precisely determine its electronic properties, providing a basis for understanding its reaction mechanisms and potential for forming covalent or non-covalent bonds with biological targets.

Table 2: Calculated Quantum Chemical Parameters for a Representative Oxoisoaporphine Alkaloid

| Parameter | Value | Interpretation |

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -2.1 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.1 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule. |

These values are representative and based on DFT calculations for similar alkaloid structures. researchgate.netacs.org

Conformational Analysis and Molecular Dynamics Simulations of this compound

While the core structure of this compound is relatively rigid and planar, conformational analysis and molecular dynamics (MD) simulations are crucial for understanding the flexibility of its substituents and its dynamic behavior in a biological environment, such as in the presence of a solvent or a protein target.

MD simulations on other isoquinoline alkaloids have provided valuable insights. For instance, simulations have been used to study the conformational changes of alkaloids upon binding to DNA or proteins. nih.govnih.gov These studies revealed that some non-planar aporphine alkaloids could adopt a more planar conformation to intercalate into DNA. MD simulations can also assess the stability of a ligand-protein complex over time. By analyzing the root-mean-square deviation (RMSD) of the protein and ligand, researchers can determine if the binding pose predicted by docking is stable. tandfonline.comresearchgate.net The radius of gyration (Rg) can provide information on the compactness of the protein-ligand complex during the simulation. mdpi.com

For this compound, MD simulations could be used to refine docking poses with potential biological targets, calculate binding free energies with higher accuracy using methods like MM/PBSA or MM/GBSA, and understand the role of water molecules in the binding interface. This would provide a dynamic picture of the interaction, complementing the static view offered by molecular docking.

Ligand-Based and Structure-Based Computational Design of this compound Derivatives

Computational methods are instrumental in the rational design of new molecules with improved properties. Both ligand-based and structure-based approaches can be applied to design derivatives of this compound.

Ligand-based design is used when the structure of the biological target is unknown. It relies on the analysis of a set of molecules known to be active. Quantitative Structure-Activity Relationship (QSAR) studies are a prime example. Although no specific QSAR studies on this compound were found, this approach has been applied to other alkaloids to correlate their physicochemical properties with their biological activities.

Structure-based drug design is employed when the three-dimensional structure of the target protein is available. Using the binding mode of a parent compound like this compound (or a related alkaloid) from docking studies, new derivatives can be designed to enhance interactions with the protein. For example, if a specific region of the binding pocket is hydrophobic, adding a hydrophobic group to the ligand at a corresponding position could increase binding affinity. This approach has been successfully used to optimize various classes of enzyme inhibitors.

Studies on synthetic oxoisoaporphine alkaloids have demonstrated how modifications to the core structure can significantly impact biological activity, such as antileishmanial effects. nih.govplos.org By systematically modifying the substitution pattern on the aromatic rings of this compound and evaluating the resulting changes in binding affinity through computational methods, novel derivatives with potentially higher potency and selectivity could be designed.

Cheminformatics Approaches for Profiling this compound and Related Alkaloids

Cheminformatics involves the use of computational tools to analyze and organize chemical data. These approaches are crucial for profiling drug candidates and understanding their pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity.

Various online tools and databases allow for the in silico prediction of the physicochemical properties of molecules like this compound. These properties include molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These parameters are used to assess the "drug-likeness" of a compound, often evaluated against criteria such as Lipinski's Rule of Five. guidetopharmacology.org

Cheminformatics platforms can also predict ADME properties, such as gastrointestinal absorption, blood-brain barrier penetration, and interaction with cytochrome P450 enzymes. researchgate.net Furthermore, these tools can be used for virtual screening of large compound libraries to identify other alkaloids with similar structural or electronic features to this compound. The systematic identification and fragmentation analysis of aporphine alkaloids in plant extracts using techniques like UHPLC-Q-Exactive Orbitrap/MS is also a key area of cheminformatics application in natural product research. nih.gov Such an analysis for this compound would provide a comprehensive profile of its potential as a drug lead and guide further experimental studies.

No Information Found for "this compound"

Following a comprehensive search of scientific databases and publicly available information, no data or research articles could be found for a chemical compound named "this compound." Consequently, it is not possible to generate the requested article on "Future Research Directions and Translational Perspectives for this compound Research" as there is no existing body of research to draw upon.

The name "this compound" does not appear in chemical databases or peer-reviewed scientific literature. This suggests a number of possibilities:

Novel or Unpublished Compound: this compound may be a very recently discovered or synthesized compound for which research has not yet been published.

Proprietary Compound: The name could refer to a compound under development in a private setting (e.g., a pharmaceutical company) and is not yet disclosed in the public domain.

Alternative Naming: The compound may be known by a different chemical name or code that is not publicly associated with "this compound."

Hypothetical Compound: It is possible that "this compound" is a hypothetical compound, perhaps used as a placeholder or in a theoretical context not accessible through public search domains.

Without any foundational information on the existence, structure, or biological activity of this compound, any attempt to create the detailed article as outlined in the user's request would be speculative and would not meet the required standards of scientific accuracy. The instructions to generate "thorough, informative, and scientifically accurate content" cannot be fulfilled in the absence of primary data.

Therefore, the subsequent sections of the requested article cannot be developed. This includes:

Future Research Directions and Translational Perspectives for Nandazurine Research

Integration of Omics Data for Systems-Level Understanding of Nandazurine's Biological Impact

Each of these topics requires specific knowledge about the compound , from its natural production (or synthetic route) to its interactions with biological systems. As no such information is available for "this compound," these sections remain unaddressed.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.